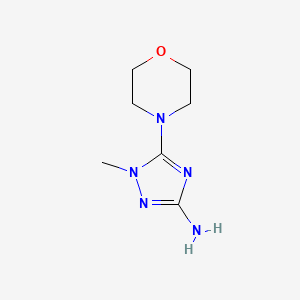![molecular formula C14H10N2O6 B13406122 Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- CAS No. 71835-14-8](/img/structure/B13406122.png)
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is an organic compound that belongs to the class of aromatic carboxylic acids It is characterized by the presence of a benzene ring substituted with a carboxyl group, an amino group, and a nitro group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- can be achieved through several methods. One common approach involves the photolysis of 2-azidobenzoic acid in the presence of weak bases. This reaction typically takes place in an aqueous-organic medium and requires irradiation with a low-pressure mercury lamp . The reaction conditions include the use of acetates of alkali or alkaline earth metals to facilitate the rearrangement of 2-azidobenzoic acid into the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions.
Reduction: Reduction reactions can convert the nitro group to an amino group, resulting in different derivatives.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzene ring.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and reducing agents. For example, thionyl chloride (SOCl₂) can be used to convert carboxylic acids into acid chlorides . Similarly, reducing agents like lithium aluminum hydride (LiAlH₄) can be used to reduce nitro groups to amino groups .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, reduction of the nitro group can yield amino derivatives, while oxidation can produce various oxidized forms of the compound.
Applications De Recherche Scientifique
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- involves its interaction with molecular targets and pathways within cells. The compound can inhibit the growth of microorganisms by interfering with their metabolic processes . Additionally, its derivatives may exert effects through various biochemical pathways, including enzyme inhibition and modulation of cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
Anthranilic acid (2-aminobenzoic acid): Similar in structure but lacks the nitro group.
Benzoic acid: The parent compound with only a carboxyl group attached to the benzene ring.
2-Aminobenzothiazole: A heterocyclic compound with similar applications in medicinal chemistry.
Uniqueness
Benzoic acid, 2-[(2-carboxyphenyl)amino]-4-nitro- is unique due to the presence of both an amino group and a nitro group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
71835-14-8 |
|---|---|
Formule moléculaire |
C14H10N2O6 |
Poids moléculaire |
302.24 g/mol |
Nom IUPAC |
2-(2-carboxyanilino)-4-nitrobenzoic acid |
InChI |
InChI=1S/C14H10N2O6/c17-13(18)9-3-1-2-4-11(9)15-12-7-8(16(21)22)5-6-10(12)14(19)20/h1-7,15H,(H,17,18)(H,19,20) |
Clé InChI |
VXJCYNKQMYEDLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)C(=O)O)NC2=C(C=CC(=C2)[N+](=O)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-((2'-(1H-Tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)pentanamide](/img/structure/B13406043.png)


![1,3-bis[2-(4,5-dihydro-1H-imidazol-2-yl)phenyl]urea](/img/structure/B13406060.png)
![methyl [(1R)-7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl]methanesulfonate](/img/structure/B13406063.png)

![[(2R,3S,5R)-3-benzoyloxy-4,4-dimethyl-5-methylsulfonyloxyoxolan-2-yl]methyl benzoate](/img/structure/B13406079.png)





![calcium;(E,1R,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-1,3,5-trihydroxyhept-6-en-1-olate](/img/structure/B13406129.png)
![[(2R)-2,6-diamino-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl]methyl carbamate](/img/structure/B13406137.png)
